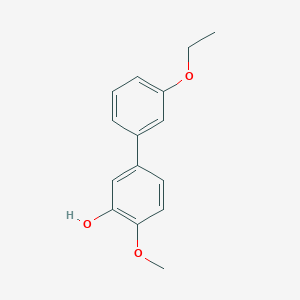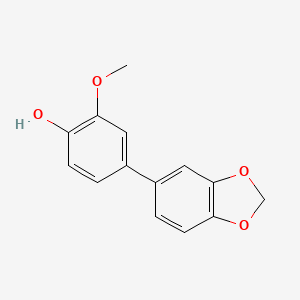
5-(3-Ethoxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Ethoxyphenyl)-2-methoxyphenol, also known as 5-EPMP, is an organic compound that is used in many scientific research applications. It is a colorless solid that has a melting point of 125-127°C and a boiling point of 248°C. 5-EPMP is a non-steroidal compound that is used in various areas of research, including biochemistry, molecular biology, and pharmacology.
Scientific Research Applications
5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% is used in many scientific research applications. It has been used in the study of the effects of various drugs on the central nervous system. It has also been used in the study of the effects of various hormones on the reproductive system. Additionally, 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% has been used in the study of the effects of various drugs on the cardiovascular system.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as a ligand at certain G protein-coupled receptors (GPCRs). It has been shown to bind to the 5-HT2A serotonin receptor, as well as to the 5-HT2C receptor. Additionally, it has been shown to bind to the dopamine D2 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% have not been extensively studied. However, it has been shown to have an inhibitory effect on the release of dopamine in the brain. Additionally, it has been shown to have an inhibitory effect on the release of serotonin in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments include its low cost and easy availability. Additionally, it is relatively non-toxic and it has a relatively low melting point, making it easy to use in experiments. The main limitation of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% is that its mechanism of action is not yet fully understood.
Future Directions
The future directions for 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% research include further study of its mechanism of action, as well as its effects on various biological systems. Additionally, further research could be conducted on the effects of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% on the cardiovascular and reproductive systems. Additionally, research could be conducted on the effects of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% on the development of various diseases. Finally, further research could be conducted on the potential therapeutic applications of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95%.
Synthesis Methods
5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% is typically synthesized using a Grignard reaction. This reaction involves the addition of a Grignard reagent to an aldehyde or ketone in the presence of a base. The Grignard reagent is typically a mixture of magnesium and an alkyl halide, such as bromoethane or bromopropane. The reaction is typically carried out in an inert solvent such as diethyl ether. The reaction typically yields a product that contains the desired 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% molecule.
properties
IUPAC Name |
5-(3-ethoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-3-18-13-6-4-5-11(9-13)12-7-8-15(17-2)14(16)10-12/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBDXTXRDGHUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685567 |
Source


|
| Record name | 3'-Ethoxy-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-15-3 |
Source


|
| Record name | 3'-Ethoxy-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














